molecular formula C23H25N3O6 B11017076 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11017076
M. Wt: 439.5 g/mol
InChI Key: NRIHDONILRPXDV-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of multiple methoxy groups and a phthalazinone moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide typically involves the following steps:

    Formation of the Indene Derivative: The starting material, 5,6-dimethoxy-2,3-dihydro-1H-indene, is synthesized through a series of reactions including alkylation and cyclization.

    Phthalazinone Formation: The phthalazinone moiety is prepared by the condensation of appropriate aromatic aldehydes with hydrazine derivatives.

    Coupling Reaction: The final step involves the coupling of the indene derivative with the phthalazinone derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors to modulate cellular signaling pathways.

    Pathways: Interference with cellular pathways to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of multiple methoxy groups and the specific arrangement of the indene and phthalazinone moieties make this compound unique. These structural features may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C23H25N3O6/c1-29-17-8-6-14-11-24-26(23(28)21(14)22(17)32-4)12-20(27)25-16-7-5-13-9-18(30-2)19(31-3)10-15(13)16/h6,8-11,16H,5,7,12H2,1-4H3,(H,25,27)

InChI Key

NRIHDONILRPXDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3CCC4=CC(=C(C=C34)OC)OC)OC

Origin of Product

United States

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